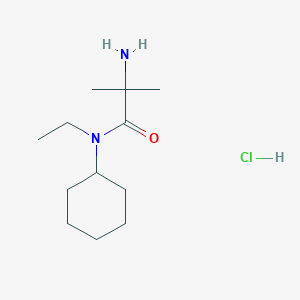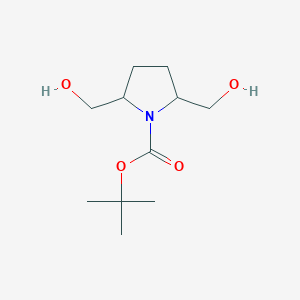
3-Aminochinolin-2-carbonsäure
Übersicht
Beschreibung
3-Aminoquinoline-2-carboxylic acid: is a heterocyclic aromatic compound that features a quinoline core structure with an amino group at the third position and a carboxylic acid group at the second position
Wissenschaftliche Forschungsanwendungen
3-Aminoquinoline-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivity, making them a vital scaffold for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Quinoline derivatives have been synthesized via various protocols, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
Pharmacokinetics
The structural diversity of synthesized quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The synthesis of quinoline derivatives has been achieved using green reaction protocols, which are environmentally friendly .
Biochemische Analyse
Biochemical Properties
Quinoline, a related compound, is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as quinoline derivatives have been shown to exhibit significant biological activity against various cellular processes .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at room temperature in an inert atmosphere .
Metabolic Pathways
Quinoline and its derivatives are known to be involved in various metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Aminoquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the intramolecular reductive cyclization of nitrocyano olefins promoted by titanium tetrachloride and zinc . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods:
Industrial production of 3-Aminoquinoline-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
3-Aminoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products:
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
- 2-Aminoquinoline-3-carboxylic acid
- 4-Aminoquinoline-3-carboxylic acid
- 2-Methylquinoline-3-carboxylic acid
Comparison:
3-Aminoquinoline-2-carboxylic acid is unique due to the specific positioning of its amino and carboxylic acid groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic versatility .
Eigenschaften
IUPAC Name |
3-aminoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARUGPVMNBSKNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)

![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)
![6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1525694.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)




![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)
